1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)-
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Overview
Description
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is a fluorinated alcohol with the molecular formula C5H3F9O and a molecular weight of 250.0623 . This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties.
Preparation Methods
The synthesis of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- can be achieved through several routes. One common method involves the reaction of 1,1,1-trifluoropropene with hydrogen fluoride to produce 3,3,3-trifluoro-1-propanol . Another approach includes the oxidation of propylene to form 3,3,3-trifluoropropanal, followed by a reaction with hydrogen bromide to yield 2-bromo-3,3,3-trifluoro-1-propanol .
Chemical Reactions Analysis
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, resulting in halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- finds applications in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of fluorinated compounds and as a solvent in organic reactions.
Biology: Its unique properties make it useful in biochemical studies and as a reagent in enzyme assays.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets . This property is particularly valuable in drug design, where enhanced membrane permeability is often desired.
Comparison with Similar Compounds
1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- can be compared with other fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol. While both compounds share similar fluorinated structures, 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is unique due to its additional trifluoromethyl groups, which confer distinct chemical reactivity and physical properties .
Similar compounds include:
These compounds are often used in similar applications but differ in their specific chemical behaviors and properties.
Properties
IUPAC Name |
3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9O/c6-3(7,8)2(1-15,4(9,10)11)5(12,13)14/h15H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOVIIUXHLMNFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161583 |
Source
|
Record name | 2,2,2-tris(Trifluoromethyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14117-17-0 |
Source
|
Record name | 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-tris(Trifluoromethyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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